Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate

Catalog No.
S1897535
CAS No.
62435-72-7
M.F
C8H12O5
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylat...

CAS Number

62435-72-7

Product Name

Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate

IUPAC Name

methyl 2,5-dimethoxy-2H-furan-5-carboxylate

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C8H12O5/c1-10-6-4-5-8(12-3,13-6)7(9)11-2/h4-6H,1-3H3

InChI Key

GHVXSSBZJZUDSO-UHFFFAOYSA-N

SMILES

COC1C=CC(O1)(C(=O)OC)OC

Canonical SMILES

COC1C=CC(O1)(C(=O)OC)OC

Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate is a chemical compound with the molecular formula C8H12O5C_8H_{12}O_5 and a CAS number of 62435-72-7. It is characterized by its furan ring structure, which is a five-membered aromatic ring containing oxygen. This compound is a derivative of methyl-2-furoate and is primarily synthesized through the electrochemical dimethoxylation process. Its physical properties include a boiling point of approximately 118-121 °C at 12 mm Hg and a density of 1.175 g/mL at 25 °C .

Due to its functional groups. Notably, it can undergo:

  • Electrochemical Dimethoxylation: This reaction transforms methyl-2-furoate into methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate using an electrochemical microreactor .
  • Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield corresponding acids and alcohols.

The reactivity of this compound may also extend to nucleophilic substitutions and condensation reactions due to the presence of methoxy groups.

  • Antioxidant Properties: Many furan derivatives are noted for their ability to scavenge free radicals.
  • Antimicrobial Activity: Similar compounds have shown efficacy against various bacterial strains.

Further studies are required to elucidate the specific biological activities associated with this compound.

The primary synthesis method for methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate involves:

  • Electrochemical Dimethoxylation: This method utilizes a ceramic electrochemical microreactor to facilitate the transformation from methyl-2-furoate to methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate. The process typically involves applying an electric current to drive the reaction under controlled conditions .

Other potential synthesis routes may include traditional organic synthesis methods involving various reagents and catalysts.

Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate has potential applications in several fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound for drug development.
  • Flavors and Fragrances: Its unique structure may lend itself to applications in the flavoring industry.
  • Chemical Intermediates: It can be utilized in the synthesis of other complex organic molecules.

Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
Methyl 2-furoateFuran derivativeSimple structure without additional methoxy groups
Methyl 3-methoxy-4-hydroxybenzoateAromatic compoundContains a hydroxyl group that enhances polarity
Ethyl 4-methoxybenzoateAromatic esterDifferent alkyl group affecting solubility
Methyl 4-methoxybenzoateAromatic esterSimilar methoxy group but different positioning

Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate is unique due to its specific furan ring structure combined with two methoxy groups at the 2 and 5 positions. This configuration may impart distinct chemical properties and biological activities compared to the other listed compounds.

XLogP3

0.2

Other CAS

62435-72-7

Dates

Modify: 2023-08-16

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